2,2,4,7-Tetramethyl-6-[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
2-(3-pyridyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyridine ring, a quinoline derivative, and a triazolopyrimidine core. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the pyridine ring and the formation of the triazolopyrimidine core. Common reagents used in these reactions include various halogenated compounds, metal catalysts, and organic solvents. The reaction conditions often require controlled temperatures, pressures, and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity 2-(3-pyridyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-a]pyrimidine.
Chemical Reactions Analysis
Types of Reactions
2-(3-pyridyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or quinoline rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, metal catalysts (e.g., palladium, platinum), and organic solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired reaction outcomes.
Major Products
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, as well as triazolopyrimidine analogs with modified functional groups.
Scientific Research Applications
2-(3-pyridyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-pyridyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-pyridyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines and quinoline derivatives, such as:
- 2-(3-pyridyl)-1,3-thiazole-4-carboxylic acid
- Pyrrolidine-2,2,3,3,4,4,5,5-d8
- 2-(Chloromethyl)tetrahydro-2H-pyran
Uniqueness
The uniqueness of 2-(3-pyridyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific combination of structural elements, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and potential biological activities.
Properties
Molecular Formula |
C23H24N6 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2,2,4,7-tetramethyl-6-(2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C23H24N6/c1-14-10-19-17(15(2)12-23(3,4)27-19)11-18(14)20-7-9-25-22-26-21(28-29(20)22)16-6-5-8-24-13-16/h5-11,13,15,27H,12H2,1-4H3 |
InChI Key |
FZAIHNZUUPHIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)C5=CN=CC=C5)(C)C |
Origin of Product |
United States |
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